2-((3-Methylisoxazol-5-yl)methyl)cyclopentanamine

Description

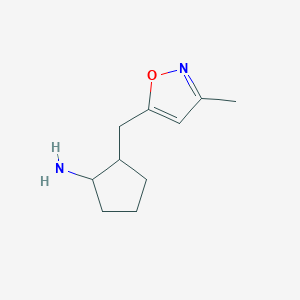

2-((3-Methylisoxazol-5-yl)methyl)cyclopentanamine is a cyclopentanamine derivative featuring a 3-methylisoxazole moiety attached via a methylene bridge. This compound is structurally characterized by its bicyclic framework, combining the rigidity of the cyclopentane ring with the electron-rich heteroaromatic isoxazole group.

Properties

IUPAC Name |

2-[(3-methyl-1,2-oxazol-5-yl)methyl]cyclopentan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O/c1-7-5-9(13-12-7)6-8-3-2-4-10(8)11/h5,8,10H,2-4,6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSHPYXKAVDBYFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)CC2CCCC2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-((3-Methylisoxazol-5-yl)methyl)cyclopentanamine involves several steps. One common method includes the [2+3] cycloaddition reaction of nitrile oxides with captodative olefins or methyl crotonate derivatives . Another method involves the reaction of hydroxylamine hydrochloride with 3-amino crotonitrile in the presence of Fe3O4@SiO2 as a catalyst . These reactions typically require specific conditions such as temperature control and the use of magnetic nanoparticles for catalyst removal .

Chemical Reactions Analysis

2-((3-Methylisoxazol-5-yl)methyl)cyclopentanamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the isoxazole ring.

Common reagents used in these reactions include bismuth (III) trifluoromethanesulfonate for condensation reactions . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-((3-Methylisoxazol-5-yl)methyl)cyclopentanamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-((3-Methylisoxazol-5-yl)methyl)cyclopentanamine involves its interaction with specific molecular targets. The compound’s isoxazole ring plays a crucial role in its bioactivity, allowing it to bind to various enzymes and receptors . The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Cyclopentanamine Derivatives

- N-Methyl-N-[2-[2-[3-(4-pyridyl)-1,2,4-oxadiazol-5-yl]phenoxy]ethyl]cyclopentanamine (14): Replaces the isoxazole with a 1,2,4-oxadiazole-phenoxyethyl chain. The phenoxyethyl chain adds hydrophobicity and conformational flexibility .

- Metal Complexes with Pyrazolylcyclopentanamine Ligands: Cyclopentanamine ligands functionalized with pyrazole or 3,5-dimethylpyrazole groups () exhibit enhanced chelating capacity for transition metals (e.g., Cu(II), Co(II)). The pyrazole’s dual nitrogen donors contrast with the isoxazole’s oxygen and nitrogen, affecting metal coordination geometry and stability .

Cyclopentanol/Triazole Derivatives

- Metconazole and Triticonazole: Feature a cyclopentanol core with triazole substituents. The triazole group is critical for antifungal activity, inhibiting ergosterol biosynthesis. The absence of triazole in the target compound suggests divergent biological targets .

Substituent Effects on Physicochemical Properties

*Estimated using fragment-based methods.

- Isoxazole vs. Oxadiazole : The isoxazole’s oxygen atom increases polarity compared to oxadiazole, improving solubility but reducing lipid membrane permeability .

- Triazole vs. Isoxazole : Triazole’s additional nitrogen enhances hydrogen-bonding capacity, often critical for target engagement in antifungals .

Stability

- Isoxazole derivatives are prone to ring-opening under strong acidic or oxidizing conditions, whereas oxadiazoles exhibit higher thermal stability . Triazole-containing compounds (e.g., metconazole) are generally stable under physiological pH, contributing to their agrochemical utility .

Biological Activity

2-((3-Methylisoxazol-5-yl)methyl)cyclopentanamine is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclopentanamine core substituted with a 3-methylisoxazole moiety. This structural configuration is significant as it may influence the compound's interaction with biological targets.

Biological Activity Overview

Recent studies have indicated that this compound exhibits various biological activities, including:

- Antitumor Activity: Preliminary investigations suggest that this compound may inhibit the growth of certain cancer cell lines.

- Neuroprotective Effects: The isoxazole ring may confer neuroprotective properties, potentially making it useful in treating neurodegenerative diseases.

- Antimicrobial Properties: Some derivatives of isoxazole compounds have shown promise against bacterial and fungal strains.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in cancer cell proliferation and survival.

- Cell Cycle Arrest: It has been suggested that this compound can induce cell cycle arrest in cancer cells, thereby inhibiting their growth.

- Apoptosis Induction: There is evidence that it may trigger apoptotic pathways, leading to programmed cell death in malignant cells.

Case Studies and Experimental Data

Several studies have investigated the biological activity of similar compounds, providing insights into the potential effects of this compound.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound suggests good lipophilicity, which may enhance its bioavailability. However, detailed studies are required to assess its toxicity and long-term effects in vivo.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.